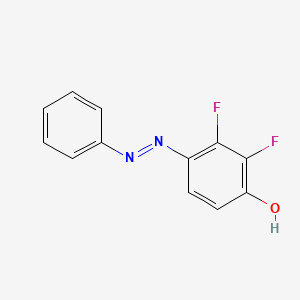

2,3-Difluoro-4-(phenyldiazenyl)phenol

Description

General Context of Azobenzene (B91143) Chemistry and its Derivatives

Azobenzene and its derivatives are a well-established class of chemical compounds characterized by two phenyl rings connected by a nitrogen-nitrogen double bond (-N=N-). This central azo group is a chromophore, meaning it is responsible for the compound's color, which has historically made azobenzenes a cornerstone of the dye industry. Azo dyes are among the most diverse and widely used colorants in sectors ranging from textiles and leather to food and cosmetics.

Beyond their color, the most scientifically compelling feature of azobenzenes is their ability to undergo reversible trans-cis photoisomerization. The molecule typically exists in a thermally stable trans configuration. Upon irradiation with light of a specific wavelength (often in the UV range), the molecule can switch to the less stable cis isomer. This process can be reversed either by exposing the molecule to a different wavelength of light or through thermal relaxation. This photoswitchable behavior allows azobenzenes to function as molecular switches, making them valuable in the development of photoresponsive materials, optical data storage, molecular machines, and photopharmacology. The synthesis of azobenzene derivatives is most commonly achieved through a diazotization reaction of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich partner, such as a phenol (B47542) or another aniline (B41778).

Significance of Fluorine Substitution in Aromatic Compounds

The strategic incorporation of fluorine atoms into aromatic compounds is a powerful and widely used tool in medicinal chemistry, materials science, and agrochemicals. Fluorine is the most electronegative element, and its substitution for hydrogen on an aromatic ring can profoundly alter a molecule's physical, chemical, and biological properties. chemicalbook.com

Key effects of fluorine substitution include:

Electronic Effects: Due to its high electronegativity, fluorine acts as a strong electron-withdrawing group via the inductive effect. This can significantly influence the acidity or basicity of nearby functional groups and alter the electron density of the aromatic ring, affecting its reactivity. chemicalbook.com

Altered Reactivity and Stability: Fluorinated aromatic compounds often exhibit increased thermal and metabolic stability. The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to oxidative degradation. chemicalbook.com

Modulation of Physical Properties: Fluorine substitution can increase a molecule's lipophilicity, which can be critical for its behavior in biological systems, such as its ability to cross cell membranes.

Conformational Control: The small size of the fluorine atom means it can often replace hydrogen without significant steric hindrance. However, its presence can influence molecular conformation and intermolecular interactions, such as hydrogen bonding.

In the context of photoswitchable molecules like azobenzenes, fluorination has been shown to be particularly impactful. It can be used to tune the absorption spectra of the trans and cis isomers and modulate the rate of thermal relaxation (the lifetime of the cis state). smolecule.com

Specific Research Niche of 2,3-Difluoro-4-(phenyldiazenyl)phenol within Azo-Dye Science

The compound this compound occupies a specific niche within the field of azo dyes, primarily due to the unique substitution pattern on its phenolic ring. While extensive research dedicated solely to this molecule is not widely published, its structure is of significant interest based on established principles of fluorinated azobenzenes.

The key structural features are the two fluorine atoms positioned ortho and meta to the hydroxyl (-OH) group and ortho and ortho to the azo linkage. The presence of fluorine atoms at positions adjacent (ortho) to the azo group is known to be a critical modification for creating advanced photoswitches. This "ortho-fluorination" strategy can lead to a better separation of the n→π* absorption bands of the two photoisomers, which is essential for achieving switching using visible light instead of UV light. smolecule.comchemrxiv.org This shift to visible-light activation is highly desirable for applications in biological systems and soft materials, where high-energy UV light can be damaging.

Furthermore, the 2,3-difluoro pattern places fluorine atoms in a vicinal (adjacent) arrangement, which creates a unique electronic environment on the phenol ring. This specific pattern influences the acidity of the hydroxyl group and the electron density distribution across the molecule, which in turn would be expected to affect its color, solubility, and photoswitching characteristics. The combination of a hydroxyl group (a strong electron-donating group) with two powerful electron-withdrawing fluorine atoms on the same ring creates a "push-pull" electronic system that can be exploited to fine-tune the molecule's properties. Therefore, this compound serves as an interesting model compound for studying the combined effects of vicinal fluorination and hydroxyl substitution on the performance of azobenzene-based molecular systems.

Compound Data

The following tables summarize key information for the compounds discussed in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2,3-Difluoro-4-(phenylazo)phenol |

| CAS Number | 847872-04-2 |

| Molecular Formula | C₁₂H₈F₂N₂O |

| Molecular Weight | 234.20 g/mol |

| Boiling Point | 380.9 °C at 760 mmHg |

| Density | 1.29 g/cm³ |

Data sourced from chemical supplier databases.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-phenyldiazenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O/c13-11-9(6-7-10(17)12(11)14)16-15-8-4-2-1-3-5-8/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELBVUPITCGHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C(=C(C=C2)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650188 | |

| Record name | 2,3-Difluoro-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847872-04-2 | |

| Record name | 2,3-Difluoro-4-(2-phenyldiazenyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847872-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 847872-04-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular framework of 2,3-Difluoro-4-(phenyldiazenyl)phenol can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings and the phenolic hydroxyl group. The exact chemical shifts are influenced by the electronic effects of the substituents—the electron-withdrawing fluorine atoms, the electron-donating hydroxyl group, and the azo group.

The protons of the unsubstituted phenyl ring, part of the phenyldiazenyl group, typically appear in the range of δ 7.4–7.9 ppm. researchgate.netmdpi.com The protons in the ortho positions to the azo group are generally the most deshielded due to the anisotropic effect of the -N=N- bond. The protons on the difluorinated phenolic ring are expected to show more complex splitting patterns due to proton-fluorine coupling. The single proton on this ring will likely appear as a doublet of doublets or a more complex multiplet. The phenolic proton (OH) is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but typically appearing in the range of δ 8.5-11.8 ppm for similar azo-phenols. mdpi.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho to azo) | 7.8 - 7.9 | Multiplet |

| Phenyl-H (meta/para to azo) | 7.4 - 7.6 | Multiplet |

| Difluorophenyl-H | 6.8 - 7.2 | Multiplet (dd or ddd) |

| Phenolic-OH | 8.5 - 11.8 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. The spectrum will show signals for all twelve carbon atoms in the molecule, with their chemical shifts being significantly affected by the attached functional groups and the fluorine atoms.

The carbons of the unsubstituted phenyl ring are expected in the typical aromatic region of δ 120-135 ppm. The carbon attached to the azo group will be further downfield. On the difluorinated phenol (B47542) ring, the carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. The carbon bearing the hydroxyl group (C-OH) is anticipated to be significantly deshielded, appearing in the range of δ 150-160 ppm. The carbons ortho and para to the hydroxyl group are typically shielded, while the carbon attached to the azo group will be deshielded.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| Phenyl-C (ipso to azo) | ~152 | Singlet |

| Phenyl-C (aromatic) | 122 - 132 | Singlet |

| Difluorophenyl-C-OH | 150 - 160 | Doublet (²JCF) |

| Difluorophenyl-C-F | 140 - 150 | Doublet (¹JCF) |

| Difluorophenyl-C-F | 135 - 145 | Doublet (¹JCF) |

| Difluorophenyl-C (other) | 115 - 125 | Doublet or Singlet |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, C-H, N=N, C=C, and C-F bonds.

A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group; the broadness is indicative of hydrogen bonding. nih.govrsc.org The aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The characteristic N=N stretching of the azo group, which is often weak in symmetrical azobenzenes, is expected to be more intense in this asymmetrically substituted molecule and appear in the 1400-1450 cm⁻¹ region. nih.gov The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ range. Strong absorption bands due to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200 - 3600 | Broad, Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong (multiple bands) |

| N=N Stretch (azo) | 1400 - 1450 | Weak-Medium |

| C-F Stretch | 1100 - 1300 | Strong (multiple bands) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems like azobenzenes.

Analysis of Absorption Maxima and Spectral Shifts

The UV-Vis spectrum of this compound is expected to show two characteristic absorption bands. The high-energy band, typically found in the ultraviolet region (around 320-350 nm), is attributed to the π→π* transition of the conjugated azobenzene (B91143) system. researchgate.net The lower-energy band, appearing in the visible region (around 430-450 nm), corresponds to the n→π* transition, which is formally forbidden but observable as a weak absorption. researchgate.net

The position and intensity of these bands are sensitive to the substituents on the aromatic rings. The presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine atoms can cause a shift in the absorption maxima (λmax) compared to unsubstituted azobenzene. The hydroxyl group, in particular, is known to cause a red shift (bathochromic shift) of the π→π* band. The difluoro substitution pattern will also modulate the electronic properties and thus the spectral features.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π→π | 320 - 350 | High |

| n→π | 430 - 450 | Low |

Probing Photochromic Properties via UV-Vis Spectroscopy

Azobenzene and its derivatives are well-known for their photochromism, the reversible transformation between two isomers, the stable trans form and the metastable cis form, upon irradiation with light of specific wavelengths. This isomerization can be readily monitored by UV-Vis spectroscopy.

Upon irradiation with UV light (corresponding to the π→π* transition), the trans-isomer of this compound is expected to convert to the cis-isomer. This conversion is accompanied by significant changes in the UV-Vis spectrum. The intense π→π* band of the trans-isomer will decrease in intensity, while the n→π* band will often show a slight blue shift and an increase in intensity for the cis-isomer. The reverse cis to trans isomerization can be induced by irradiation with visible light (corresponding to the n→π* transition of the cis-isomer) or can occur thermally in the dark. The kinetics of this thermal back-relaxation can also be followed by monitoring the changes in the UV-Vis spectrum over time. The fluorine substituents may influence the rates of both the photoisomerization and the thermal relaxation.

Fluorescence Spectroscopy and Emission Characteristics

The fluorescence properties of azo dyes, including phenol derivatives, are of significant interest. While specific fluorescence data for this compound is not extensively detailed in the available literature, the behavior of related compounds provides valuable insights. For instance, boron difluoride complexes of similar structures, such as those derived from 2'-hydroxychalcone, exhibit low photoluminescence quantum yields in solution but show enhanced emission in the solid state. researchgate.net This phenomenon, known as aggregation-induced emission, can be influenced by the excited state dipole moment, which impacts intermolecular charge transfer states in the condensed phase. researchgate.net

In related BODIPY-based dyes (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene), which share the difluoro-boron core, strong and sharp absorption and emission peaks are observed, with high fluorescence quantum yields. researchgate.net For example, certain pyrrolyl-BODIPYs exhibit absorption between 551–604 nm and emission between 564–634 nm, with quantum yields reaching up to 0.86 in dichloromethane. researchgate.net The emission characteristics are highly dependent on the molecular structure and environment. The presence of a phenol group can lead to pH-dependent on/off switching of luminescence. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although the specific crystal structure of this compound is not publicly documented, analysis of closely related azo-phenol compounds provides a strong model for its likely solid-state conformation.

For example, the crystal structure of (E)-2-acetyl-4-(4-methoxyphenyldiazenyl) phenol reveals a trans configuration around the N=N azo bridge, which is typical for such derivatives. tubitak.gov.trtubitak.gov.tr In this related molecule, the two aromatic rings are nearly coplanar, with a small dihedral angle of 3.04(8)°. tubitak.gov.tr Similarly, the structure of (E)-2-Methyl-4-(phenyldiazenyl)phenol shows that all non-hydrogen atoms are essentially coplanar, with a dihedral angle of 1.38 (7)° between the aromatic rings. researchgate.net It is highly probable that this compound also adopts a largely planar structure with a trans azo linkage, stabilized by intermolecular interactions. The molecule of a similar compound, 4-Phenyldiazenyl-2-[(R)-(1-phenylethyl)iminomethyl]phenol, also features a trans diazenyl group with an N=N bond distance of 1.243 (3) Å.

Interactive Table: Crystallographic Data for Related Azo Phenol Compounds

| Feature | (E)-2-Acetyl-4-[(3-methylphenyl)diazenyl]phenol nih.gov | (E)-2-Methyl-4-(phenyldiazenyl)phenol researchgate.net | 4-Chloro-2-(phenyldiazenyl)phenol researchgate.net |

| Formula | C₁₅H₁₄N₂O₂ | C₁₃H₁₂N₂O | C₁₂H₉ClN₂O |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁/c | Pna2₁ |

| a (Å) | 8.6917 (3) | 9.0537 (6) | 18.598 (3) |

| b (Å) | 10.9728 (3) | 10.5716 (9) | 12.001 (2) |

| c (Å) | 14.6150 (5) | 12.0287 (7) | 4.8115 (7) |

| β (°) ** | 112.881 (3) | 108.952 (4) | 90 |

| Volume (ų) ** | 1284.19 (7) | 1088.88 (13) | 1073.4 (3) |

| Z | 4 | 4 | 4 |

| Temperature (K) | 150 | 296 | 295 |

| Dihedral Angle | 0.18 (14)° | 1.38 (7)° | 5.0 (4)° |

The determination of crystal structures from raw X-ray diffraction data involves a standardized yet complex workflow. Data collection is typically performed on a diffractometer, such as a Stoe IPDS II. researchgate.netnih.gov For a related compound, (E)-2-acetyl-4-(4-methoxyphenyldiazenyl) phenol, diffraction measurements were performed at 150 K using graphite-monochromated Mo Kα radiation. tubitak.gov.tr

The process begins with cell refinement and data reduction using software packages like X-AREA and X-RED32 or CrysAlisPro. nih.govmdpi.com The crystal structure is then solved using direct methods with programs like SHELXS97, which locates the primary atoms. nih.gov Subsequent refinement of the structural model is carried out using programs such as SHELXL97, which refines the structure against all independent reflections. nih.gov This refinement is typically performed on F² values. The positions of hydrogen atoms are often treated with a mix of independent and constrained refinement. nih.gov Finally, molecular graphics can be generated using software like ORTEP-3 for Windows, and publication materials are prepared with programs like WinGX. nih.gov

Ultrafast Spectroscopic Probing of Dynamic Processes

Ultrafast spectroscopy, particularly pump-probe techniques, provides critical information on the time-resolved dynamics of molecular processes occurring on femtosecond to picosecond timescales. rsc.org These methods can be used to study phenomena such as electron transfer, photoisomerization, and vibrational relaxation.

For phenol derivatives, ultrafast spectroscopy has been used to investigate processes like photoionization at interfaces, which can be significantly faster than in bulk solution. nih.gov In studies of other complex systems, ultrafast 2D IR vibrational echo spectroscopy has been employed to examine chemical exchange and structural evolution. rsc.org This technique can track the formation and dissociation of solute-solvent complexes and isomerization events. rsc.org

While specific ultrafast studies on this compound are not prominent in the literature, the techniques are well-suited to probe its dynamics. A pump-probe experiment could elucidate the lifetime of its excited states following photoexcitation. For instance, in iron oxide clusters, pump-probe spectroscopy has been used to study the dynamics of electron transfer driven by the absorption of a 400 nm photon, revealing relaxation pathways on a femtosecond timescale. rsc.org Similar experiments on this compound could reveal the influence of the fluorine substituents and the azo bridge on its excited-state relaxation pathways and isomerization dynamics.

Theoretical and Computational Investigations of 2,3 Difluoro 4 Phenyldiazenyl Phenol

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the properties of molecules, such as their geometry and energy levels.

The optimization of the molecular geometry of 2,3-Difluoro-4-(phenyldiazenyl)phenol using DFT methods, such as with the B3LYP or CAM-B3LYP functional, is the first step in theoretical analysis. karazin.uasemanticscholar.org This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

Calculations for similar azo compounds provide insight into expected structural parameters.

| Parameter | Typical Value (for similar azo dyes) | Reference |

|---|---|---|

| N=N Bond Length | ~1.25 Å | nih.gov |

| C-N Bond Length | ~1.43 Å | nih.gov |

| Dihedral Angle (between rings) | 0.18° - 1.38° | nih.govresearchgate.net |

| O-H···N Hydrogen Bond | Present and strong | nih.gov |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_g), is a critical parameter for assessing the kinetic stability and electronic excitation properties of a molecule. malayajournal.orgajchem-a.com A smaller gap generally implies higher chemical reactivity and easier electronic excitation. malayajournal.org

In azo dyes like this compound, the HOMO is typically localized on the electron-rich substituted phenol (B47542) ring, while the LUMO is distributed over the azo bridge and the unsubstituted phenyl ring. researchgate.net This distribution indicates that the primary electronic transition upon excitation involves a charge transfer from the phenol moiety to the phenylazo portion of the molecule. malayajournal.org

| Parameter | Calculated Value (for analogous azo dyes) | Reference |

|---|---|---|

| HOMO Energy | -5.28 eV to -6.57 eV | malayajournal.orgajchem-a.com |

| LUMO Energy | -1.27 eV to -2.09 eV | malayajournal.orgajchem-a.com |

| Energy Gap (E_g) | 4.01 eV to 4.48 eV | malayajournal.orgajchem-a.com |

DFT calculations are also employed to determine the nonlinear optical (NLO) properties of molecules, which are described by parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). semanticscholar.org These properties characterize the response of a molecule to an applied electric field. researchgate.net

Polarizability (α): Measures the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response, which is responsible for phenomena like second-harmonic generation. Molecules with large β values are candidates for NLO materials. mdpi.com

Push-pull systems, which contain both electron-donating (like the -OH group) and electron-withdrawing groups, often exhibit significant NLO properties. mdpi.com

| Parameter | Calculated Value (for similar NLO compounds) | Reference |

|---|---|---|

| Dipole Moment (μ_tot) | 2.76 D to 6.96 D | nih.gov |

| Polarizability (α) | 6.09 x 10⁻²⁴ esu to 10.75 x 10⁻²⁴ esu | nih.gov |

| First Hyperpolarizability (β_tot) | 820.22 x 10⁻³⁰ cm⁵/esu | mdpi.com |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is an extension of DFT used to investigate the properties of molecules in their electronically excited states. It is a primary method for predicting UV-visible absorption spectra and understanding photophysical processes like electronic transitions and charge transfer. researchgate.netresearchgate.net

TD-DFT calculations can predict the vertical excitation energies, corresponding absorption wavelengths (λ_max), and oscillator strengths (f) of electronic transitions. nih.gov The oscillator strength indicates the probability of a given transition occurring. For azo dyes, the most intense and lowest energy absorption band in the visible region typically corresponds to a π → π* transition, which is largely responsible for their color. mdpi.com A less intense n → π* transition, involving the lone pair electrons on the nitrogen atoms, may also be present at a longer wavelength.

Calculations for fluorophenols have shown that fluorine substitution can shift absorption wavelengths, with predicted vertical excitation energies around 5.0-5.3 eV. nih.gov For azo dyes, the π → π* transition of the azobenzene (B91143) moiety is a dominant feature in the UV-Vis spectrum. mdpi.com

| Parameter | Predicted Value (for similar compounds) | Reference |

|---|---|---|

| Main Transition Type | π → π* | mdpi.com |

| Excitation Energy | ~5.2 eV | nih.gov |

| Predicted λ_max | ~389-402 nm | mdpi.com |

Intramolecular charge transfer (ICT) is a fundamental process in many "push-pull" molecules, where electronic excitation causes a significant shift of electron density from a donor part of the molecule to an acceptor part. nih.gov In this compound, the hydroxyl- and fluoro-substituted phenol ring acts as the electron donor and the phenylazo group acts as the electron acceptor.

The analysis of HOMO and LUMO distributions provides a clear picture of ICT. The HOMO→LUMO transition, which is the primary electronic excitation, effectively moves electron density from the phenol ring (where the HOMO is localized) to the phenylazo moiety (where the LUMO is localized). researchgate.net This charge redistribution in the excited state leads to a larger dipole moment in the excited state compared to the ground state and is a key characteristic of molecules with potential applications in optoelectronics and sensing. nih.gov In some ortho-hydroxy azo systems, ICT can be followed by or compete with an Excited State Intramolecular Proton Transfer (ESIPT) process, where the phenolic proton transfers to a nitrogen atom of the azo group in the excited state. mdpi.com

Computational Mechanistic Studies of Photoisomerization

The photoisomerization of azobenzene and its derivatives, such as this compound, is a cornerstone of their application in light-responsive materials. acs.org This process involves a reversible transformation between the thermally stable trans (E) isomer and the less stable cis (Z) isomer upon light irradiation. rsc.org Computational chemistry provides indispensable tools for mapping the complex molecular dynamics that govern this transformation.

The photoisomerization of azobenzene derivatives is understood to proceed along complex potential energy surfaces (PES) of different electronic states. The process typically begins with the photoexcitation of the stable trans isomer from the ground state (S₀) to an excited singlet state. For most azobenzenes, this involves excitation to the strongly absorbing S₂ (ππ) state. rsc.org Following this initial excitation, the molecule undergoes rapid internal conversion to the S₁ (nπ) state. nih.gov

Computational studies on parent azobenzene and its derivatives have identified two primary mechanistic pathways for the trans → cis isomerization on the excited-state PES:

Rotation: This pathway involves the rotation around the central N=N double bond. The molecule relaxes along the rotational coordinate on the S₁ surface until it reaches a conical intersection (CI) with the S₀ ground state. nih.gov This CI is typically located near a twisted geometry, halfway between the trans and cis isomers. From this point, the molecule can decay to the ground state and relax to either the trans or cis configuration. nih.gov

Inversion: This mechanism involves an in-plane "inversion" or "bending" of one of the C-N-N angles. rsc.org The inversion pathway is often considered competitive with the rotational pathway.

For push-pull azobenzenes, which include this compound due to its electron-donating hydroxyl group and electron-withdrawing fluorine atoms, the torsional (rotation) pathway is often favored. The lower ππ* excitation energy in these systems can reduce the amplitude of symmetric C-N-N bending, thereby promoting energy redistribution into the productive torsional coordinate that leads to isomerization. nih.gov

The transition state (TS) on the ground state connects the trans and cis isomers and represents the energy barrier for thermal back-isomerization (cis → trans). Computational models can precisely calculate the geometry and energy of this TS, which is crucial for predicting the thermal stability of the cis isomer. nih.gov

Table 1: Key Geometries in Azobenzene Photoisomerization

| Structure/State | Description | Typical Role in Photoisomerization |

|---|---|---|

| trans (S₀) | Thermally stable ground state isomer. | Starting point of photoisomerization. |

| S₂ (ππ*) State | Bright excited state, strongly absorbs UV-vis light. | Initial state populated upon photoexcitation. |

| S₁ (nπ*) State | Dark excited state, populated via internal conversion from S₂. | Isomerization pathway (rotation/inversion) occurs on this surface. |

| S₁/S₀ Conical Intersection | Point of degeneracy between excited and ground states. | Facilitates non-radiative decay back to the ground state. nih.gov |

| Ground State TS | Transition state connecting cis and trans isomers on the S₀ surface. | Determines the rate of thermal back-isomerization. nih.gov |

The electronic nature of substituents dramatically influences the photoisomerization mechanism and efficiency. In this compound, the molecule features electron-withdrawing fluorine atoms ortho to the azo bridge and an electron-donating hydroxyl group para to it. This substitution pattern creates a "push-pull" system.

Key electronic effects include:

Red-Shifted Absorption: Push-pull substitutions enhance the charge transfer (CT) character of the ππ* electronic transition. acs.orgnih.gov This effect stabilizes the LUMO and destabilizes the HOMO, leading to a smaller energy gap and a red-shift in the absorption maximum, often into the visible light region. nih.gov

Separation of nπ Bands:* The introduction of electron-withdrawing fluorine atoms, particularly in the ortho position, can effectively lower the energy of the n-orbital. researchgate.net This leads to a significant separation of the nπ* absorption bands of the E and Z isomers, which is a critical feature for achieving high photoconversion rates with specific wavelengths of light. researchgate.net

Stabilization of the cis Isomer: While many push-pull azobenzenes exhibit rapid thermal relaxation of the cis isomer, ortho-fluoro substitutions are known to greatly enhance the thermal stability of the Z form. researchgate.net This increased lifetime is crucial for applications requiring bistable switching. For example, the half-life of Z-F4-azobenzene has been reported to be as long as two years. researchgate.net

Influence on Isomerization Pathway: The push-pull character alters the relative energies of the S₁ and S₂ states. By lowering the energy of the ππ* state, the energy gap between the S₂ and S₁ states is reduced, which can facilitate a more efficient internal conversion and subsequent isomerization. nih.gov However, intramolecular hydrogen bonding, potentially occurring between the phenol's hydroxyl group and the azo nitrogen, could act as a "molecular lock," increasing the energy barrier along the torsional coordinate and potentially hindering photoisomerization. acs.org

Computational Analysis of Tautomerism and Isomer Stability

The presence of a hydroxyl group adjacent to the azo linkage introduces the possibility of tautomerism. For this compound, the primary equilibrium to consider is between the azo-phenol form and the quinone-hydrazone form.

Azo-Phenol ⇌ Quinone-Hydrazone Tautomerism: This is a common equilibrium in hydroxy-substituted azobenzenes. The azo-phenol form is aromatic, while the quinone-hydrazone form breaks the aromaticity of the phenol ring but can be stabilized by a strong intramolecular hydrogen bond between the N-H group and the carbonyl oxygen.

Computational methods, particularly Density Functional Theory (DFT), are used to calculate the relative energies of these two tautomers in the gas phase and in different solvents. orientjchem.org These calculations help determine which form is more stable under specific conditions. For many related compounds, the azo-phenol tautomer is found to be more stable. However, the stability is a delicate balance influenced by:

Substitution: The electron-withdrawing fluorine atoms on the phenolic ring can influence the acidity of the hydroxyl proton and the electron density across the molecule, thereby shifting the equilibrium.

Solvent: Polar solvents can significantly alter the tautomeric equilibrium. orientjchem.org Polar protic solvents may stabilize the more polar quinone-hydrazone form through hydrogen bonding. nih.govorientjchem.org

Isomer Configuration: The stability of the tautomers can differ between the E and Z isomers of the azo linkage.

Computational studies on fluorinated compounds have shown that fluorine substitution can have profound effects on conformational stability through effects like intramolecular hydrogen bonding (e.g., F∙∙∙H-N) and gauche effects, which could further influence the stability landscape of the various isomers and tautomers. beilstein-journals.org

Reactivity and Mechanistic Chemistry of the Diazenyl and Phenol Moieties

Oxidative Transformations of the Phenol (B47542) Ring

The phenol ring is susceptible to oxidation, a process that can be initiated by various chemical or enzymatic oxidants. The presence of the electron-donating hydroxyl group makes the ring electron-rich and thus prone to losing electrons.

The oxidation of phenolic azo dyes can lead to the formation of benzoquinone derivatives. Studies on structurally similar compounds, such as substituted 4-(phenylazo)-phenols, have shown that enzymatic oxidation, for instance by laccase, can yield corresponding p-benzoquinones. The proposed mechanism involves the oxidation of the phenol to a phenoxy radical. This intermediate can then undergo further reactions, leading to the cleavage of the C-N bond and formation of a benzoquinone and a corresponding diazene (B1210634) radical. For 2,3-Difluoro-4-(phenyldiazenyl)phenol, this pathway would theoretically yield 2,3-difluorobenzoquinone.

In a more general context of phenol chemistry, oxidative coupling reactions are also possible, where phenoxy radical intermediates dimerize. researchgate.net However, the formation of quinone derivatives represents a common and significant oxidative degradation pathway for phenolic compounds.

Reductive Pathways of the Azo Group

The azo group (–N=N–) is readily reduced. The reduction can proceed in stages, first to a hydrazo derivative (–NH–NH–) and then, upon cleavage of the N–N bond, to two primary amine molecules.

The partial reduction, or semihydrogenation, of the azo linkage in azobenzenes to yield hydrazobenzenes (1,2-diphenylhydrazines) is a significant transformation. This can be achieved with high selectivity using various methods, thereby avoiding the complete cleavage to aniline (B41778) derivatives. acs.org The reaction involves the addition of two hydrogen atoms across the N=N double bond.

Recent advancements have demonstrated several effective systems for this selective hydrogenation:

Proton-Coupled Electron Transfer (PCET): Using polyoxotungstate clusters, azobenzene (B91143) can be selectively converted to hydrazobenzene (B1673438). This method highlights that while the full hydrogenation to aniline is more thermodynamically favorable, kinetic control can effectively halt the reaction at the hydrazine (B178648) stage. acs.orgnih.gov

Photocatalytic Hydrogenation: Commercially available cadmium sulfide (B99878) (CdS) under visible light can promote the selective hydrogenation of azobenzene to hydrazobenzene with over 95% selectivity. rsc.orgrsc.org

Catalytic Transfer Hydrogenation: Various metal catalysts, including ruthenium and nickel-based systems, can effectively reduce azoarenes to hydrazoarenes using hydrogen donors like ethanol (B145695) or ammonia (B1221849) borane. organic-chemistry.org

Visible-Light-Promoted Methods: Catalyst- and metal-free approaches using reagents like thioacetic acid or bis(pinacolato)diboron (B136004) under visible light have also been developed, proceeding through radical pathways. researchgate.net

Applying these principles, this compound would be expected to selectively form 1-(2,3-difluoro-4-hydroxyphenyl)-2-phenylhydrazine under controlled reductive conditions.

Nucleophilic and Electrophilic Substitution Reactions on the Fluorinated Aromatic Ring

The fluorinated phenol ring is subject to both electrophilic and nucleophilic substitution, with the outcome depending on the reaction conditions and the directing effects of the substituents.

The hydroxyl group is a strongly activating ortho-, para-director for electrophilic aromatic substitution . thieme-connect.com Therefore, electrophiles are expected to attack the positions ortho and para to the -OH group. In this compound, the para position is occupied by the azo group. The C5 position is ortho to the hydroxyl group and meta to the azo group. The C1 position, bearing the hydroxyl group, is also activated. Typical electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation. organic-chemistry.org The presence of the two fluorine atoms and the deactivating azo group will likely modulate this reactivity, potentially requiring specific conditions to achieve substitution.

Conversely, aromatic rings substituted with strongly electron-withdrawing groups, such as fluorine, are activated for nucleophilic aromatic substitution (SNAr). Halogens on such activated rings can be displaced by strong nucleophiles. semanticscholar.org In this molecule, the fluorine atoms at positions 2 and 3, coupled with the electron-withdrawing nature of the adjacent azo group, could potentially render the ring susceptible to nucleophilic attack, although the activating effect of the hydroxyl group for electrophilic attack is generally more pronounced.

Photochemical Reactivity: Cis-Trans Photoisomerization Kinetics and Mechanisms

Azobenzene and its derivatives are renowned photochromic compounds, capable of reversible isomerization between their thermally stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light. nih.gov This process involves significant changes in molecular geometry and physical properties like dipole moment. researchgate.net

The isomerization can be triggered by irradiating the molecule at wavelengths corresponding to its n→π* or π→π* electronic transitions. researchgate.net For most azobenzenes, UV light (320–380 nm) promotes the trans → cis isomerization, while visible light (~400–450 nm) or thermal relaxation drives the reverse cis → trans process. researchgate.net

| Process | Typical Wavelength | Transition | Outcome |

|---|---|---|---|

| trans → cis Isomerization | 320-380 nm (UV) | π→π | Formation of metastable cis isomer |

| trans → cis Isomerization | ~440 nm (Visible) | n→π | Formation of metastable cis isomer |

| cis → trans Isomerization | >400 nm (Visible) | n→π* | Reversion to stable trans isomer |

| cis → trans Isomerization | Ambient Temperature | Thermal Relaxation | Reversion to stable trans isomer |

Substituents on the aromatic rings profoundly affect the photochemical and thermal properties of azobenzenes. nih.gov The nature and position of these groups can alter the absorption spectra, quantum yields, and the thermal half-life of the cis isomer. rsc.org

Fluorine substitution, particularly at the ortho positions, has a pronounced effect. Ortho-fluorination is known to significantly lengthen the thermal half-life of the cis isomer, in some cases by over 400-fold. dergipark.org.tr This stabilization is attributed to steric and electronic effects, including the repulsive interaction of lone pairs in the cis isomer which lowers the energy of the n-orbital. dergipark.org.tr This orbital energy change also causes a separation of the n→π* absorption bands of the cis and trans isomers, which can enable bidirectional photoswitching using only visible light (e.g., green and blue light), avoiding the need for potentially damaging UV radiation. organic-chemistry.orgdergipark.org.trmdpi.com The long thermal stability of such compounds allows for the isolation of the cis isomer and even enables crystal-to-crystal isomerization upon irradiation. nih.gov

For this compound, the presence of two ortho fluorine atoms relative to the azo linkage is expected to confer a significantly enhanced thermal stability to its cis isomer compared to the non-fluorinated parent compound.

| Property | Effect of o-F Substitution | Underlying Reason | Reference |

|---|---|---|---|

| Thermal Half-life of cis-isomer | Significantly increased | Steric and electronic stabilization | dergipark.org.tr |

| Absorption Spectra | Separation of n→π* bands for cis and trans isomers | Lowering of n-orbital energy in cis-isomer | organic-chemistry.org, dergipark.org.tr |

| Photoswitching | Allows for bidirectional isomerization using visible light | Distinct absorption bands for each isomer in the visible range | mdpi.com |

Thermal Relaxation Pathways and Control

The thermal relaxation of azobenzene derivatives from the metastable Z-isomer back to the thermodynamically stable E-isomer is a critical parameter that dictates their suitability for various applications. For this compound, the kinetics of this process are governed by the competing electronic effects of the ortho-difluoro substituents and the para-hydroxyl group.

Ortho-fluorination is a well-established and powerful strategy for increasing the thermal stability of the Z-isomer. nih.govscispace.com The introduction of σ-electron-withdrawing fluorine atoms ortho to the diazenyl (N=N) group effectively stabilizes the Z-isomer, leading to a dramatic increase in its thermal half-life (t1/2). nih.govresearchgate.net In some tetra-ortho-fluoroazobenzene derivatives, the half-life of the Z-isomer can be extended to years at room temperature. researchgate.netresearchgate.net This stabilization arises from the electron-withdrawing nature of the fluorine atoms, which modulates the electronic properties of the azo bridge. researchgate.net The primary mechanisms for thermal isomerization in azobenzenes are rotation around the N-N single bond or inversion (planarization) at one of the nitrogen centers. The high stability of ortho-fluoroazobenzenes is attributed to changes in the dipole moments and energies of the Z-isomer and the transition state for isomerization. researchgate.net

Conversely, the presence of a hydroxyl group, particularly at the para-position as in 4-hydroxyazobenzenes, can dramatically accelerate the thermal cis-to-trans isomerization. nih.govnih.gov This effect is highly dependent on the molecular environment, with changes of up to five orders of magnitude in the cis-lifetime observed between nonpolar and polar, protic solvents. nih.govnih.gov The acceleration is attributed to a hydrogen-bond-assisted tautomerization mechanism. In the presence of hydrogen-bond donors (like water or alcohol solvents), the molecule can tautomerize from the azo-phenol form to a quinone-hydrazone form. This tautomerization weakens the N=N double bond, facilitating rotation and thus providing a lower-energy pathway for relaxation back to the E-isomer. nih.gov

For this compound, these two effects are in direct competition. The ortho-difluoro groups are expected to confer significant thermal stability to the Z-isomer, while the para-hydroxyl group provides a potential pathway for rapid, environment-sensitive relaxation. The dominant pathway would likely depend on the solvent and local environmental conditions. In non-polar, aprotic environments, the stabilizing effect of the fluorine atoms would likely dominate, resulting in a long-lived Z-state. In contrast, in polar, protic media, the hydrogen-bond-catalyzed tautomerization pathway may become significant, leading to a much faster thermal relaxation. This tunable behavior makes such compounds interesting for applications like environmental sensing. nih.gov

| Feature | Influence on Thermal Relaxation | Governing Mechanism |

| Di-ortho-Fluoro Substitution | Increases Z-isomer half-life (stabilization) | σ-electron withdrawal by fluorine atoms |

| para-Hydroxyl Group | Decreases Z-isomer half-life (destabilization) | Hydrogen-bond-assisted azo-hydrazone tautomerization |

| Solvent Polarity (Protic) | Accelerates relaxation | Facilitates tautomerization of the hydroxyl group |

| Solvent Polarity (Aprotic) | Promotes long half-life | Suppresses tautomerization, allowing fluoro-stabilization to dominate |

Photo-induced Phase Transitions

Photo-induced phase transitions (PIPTs) are phenomena where light is used to trigger a change in the physical state of a material, such as a solid-to-liquid or crystal-to-liquid crystal transition, at a constant temperature. arxiv.orgrsc.org Azobenzene derivatives are exemplary candidates for inducing such transitions due to the significant change in molecular geometry that occurs during E to Z photoisomerization. The rod-like E-isomer typically packs efficiently into well-ordered crystalline or liquid-crystalline structures, whereas the bent, banana-shaped Z-isomer disrupts this packing, favoring a more disordered, liquid-like state.

The specific molecular structure of this compound makes it a promising component for photoresponsive materials, particularly in the context of supramolecular assemblies like hydrogen-bonded liquid crystals. Research on related ortho-fluorinated azophenols has demonstrated their utility in forming stable, photoresponsive liquid-crystalline (LC) phases when combined with suitable hydrogen-bond acceptors, such as stilbazole derivatives. scispace.com

The key features contributing to this potential are:

Hydrogen Bonding : The phenol group can act as a strong hydrogen-bond donor.

Mesophase Stability : In studies of dimers formed between di-fluorinated azophenols and stilbazoles, the fluorination was shown to allow for the formation of LC phases with significantly enhanced thermal stability compared to their non-fluorinated analogues. scispace.com

The process of a photo-induced phase transition in a material incorporating this compound would proceed as follows: A hydrogen-bonded complex, for example with a stilbazole, would form a stable, ordered LC phase (e.g., nematic or smectic). This stability is partly due to the strong intermolecular interactions enhanced by fluorination. scispace.com Upon irradiation with light of an appropriate wavelength to induce the E→Z isomerization of the azobenzene unit, the molecular geometry changes. The resulting bent Z-isomers disrupt the ordered packing of the LC mesophase, leading to a transition to a disordered, isotropic liquid phase. This transition is reversible; the original LC phase can be reformed either by thermal relaxation or by irradiation with a different wavelength of light that promotes Z→E back-isomerization.

| Property | Contribution to Photo-induced Phase Transition | Reference |

| Azobenzene Core | Undergoes photoisomerization, changing from a linear (E) to a bent (Z) shape. | scispace.com |

| Phenol Group | Acts as a hydrogen-bond donor to form supramolecular complexes. | scispace.com |

| Difluoro Substitution | Increases hydrogen-bond strength and dipole moment, enhancing the stability of the initial ordered phase. | scispace.com |

Exploration of C-N Bond Cleavage and Difluorocarbene Chemistry in Related Systems

The chemical bonds within this compound exhibit significant stability under normal conditions. The exploration of C-N bond cleavage and difluorocarbene chemistry requires examining the reactivity of related molecular structures under specific, often energetic, conditions.

C-N Bond Cleavage: The carbon-nitrogen (C-N) single bonds linking the phenyl groups to the diazenyl unit are generally robust. Cleavage of these bonds is not a typical reaction pathway for azobenzenes under thermal or photochemical isomerization conditions. However, in the broader field of organic synthesis, C-N bond cleavage can be induced under specific catalytic or photochemical conditions. For instance, copper-catalyzed C-N bond cleavage has been demonstrated in systems like N-(2-pyridinylmethyl)benzenesulfonamides as a method to synthesize other nitrogen-containing compounds. nih.gov Photochemical C-N bond cleavage is also known in specific molecular architectures, such as in certain azirine or azido (B1232118) derivatives, but this reactivity is highly dependent on the specific structure and electronic properties of the molecule and is not characteristic of the azobenzene scaffold itself. amanote.comsemanticscholar.org The N=N double bond, while the site of isomerization, is also highly stable, though reductive cleavage to form two aniline fragments is a known reaction, particularly in donor-acceptor substituted azobenzenes.

Difluorocarbene Chemistry: The term "difluorocarbene chemistry" refers to reactions involving the highly reactive intermediate difluorocarbene (:CF₂). It is crucial to note that the C-F bonds in this compound are attached to an aromatic (sp²) carbon and are exceptionally strong. This molecule is not a precursor for difluorocarbene.

Difluorocarbene is typically generated from molecules containing a -CF₂X group (where X is a good leaving group like Br or I) or other specialized reagents. The chemistry of this intermediate is relevant in the context of synthesizing fluorinated molecules. For example, an unprecedented sulfur-catalyzed triple cleavage of bromodifluoroacetamides, which involves the scission of two inert C(sp³)–F bonds, has been developed to assemble various N-containing heterocycles. nih.gov This demonstrates that while C-F bonds are strong, they can be activated under specific catalytic conditions. The reactivity of C-F bonds has also been explored in materials like fluorographene, where the activation barrier for SN2 substitution is significantly lower than the bond dissociation energy, indicating that these bonds, while strong, are not entirely inert. nih.gov This knowledge underscores the general stability of the C-F bonds in the target compound while acknowledging that C-F bond activation is a frontier area in organic synthesis.

Advanced Materials Applications and Functional Device Development

Photoswitchable Systems and Molecular Devices

Photoswitchable systems rely on molecules that can be reversibly toggled between at least two stable states by light, enabling the development of molecular-level devices. Azobenzenes are a cornerstone of this field. nih.govresearchgate.net

Design Principles for Light-Controlled Systems

The design of light-controlled systems using azobenzenes involves tailoring the molecule's structure to achieve desired photoswitching behavior. Key parameters include the wavelengths required for isomerization, the thermal lifetime of the metastable state, and the fatigue resistance of the molecule over many switching cycles. nih.gov The substitution pattern on the aromatic rings of the azobenzene (B91143) core is a primary tool for tuning these properties. nih.govresearchgate.net For instance, push-pull systems, with electron-donating and electron-withdrawing groups, can shift the absorption bands to the visible range, which is often desirable for biological applications. nih.gov While these general principles are well-established, there is no specific research available that applies these design principles to or details the photochemical properties of 2,3-Difluoro-4-(phenyldiazenyl)phenol.

Applications in Optical Information Storage

The two distinct isomers of azobenzene can represent the "0" and "1" states of a binary system, making them attractive for high-density optical information storage. mdpi.com The process would involve writing data with one wavelength of light to induce isomerization and reading it with another, non-destructive wavelength. The stability of both isomers is critical for long-term data retention. Research in this area focuses on incorporating azobenzene derivatives into polymer matrices or liquid crystal films. However, no studies were found that specifically evaluate the suitability of this compound for this purpose.

Smart Materials with Photo-Modulatable Properties

"Smart materials" can change their properties in response to external stimuli, such as light. Azobenzene-containing materials can exhibit photo-modulatable mechanical, optical, and chemical properties.

Refractive Index Control

The change in molecular polarizability and packing that accompanies the trans-cis isomerization of azobenzenes can lead to a significant change in the refractive index of a material. This effect is a key principle for fabricating photo-tunable optical elements like gratings and lenses. There is currently no published data on the magnitude of refractive index change in materials doped with this compound.

Birefringence Modulation

When azobenzene molecules embedded in a polymer matrix are irradiated with polarized light, they can align themselves, leading to birefringence (the property of having a refractive index that depends on the polarization and propagation direction of light). This induced birefringence can be controlled and erased by light, which is useful for applications in optical data storage and polarization holography. No studies detailing the birefringence modulation capabilities of this compound have been identified.

Light-Induced Scattering Effects

In certain systems, such as polymer-dispersed liquid crystals containing azobenzene dyes, light-induced isomerization can alter the alignment of the liquid crystal domains, leading to changes in light scattering. This can be used to switch a material between a transparent and a scattering state. There is no information available on whether this compound can be used to create such light-induced scattering effects.

Liquid Crystalline Systems Incorporating this compound

The introduction of fluorine atoms as lateral substituents in azobenzene-based molecules is a well-established strategy for modifying their liquid crystalline properties. The high polarity and small van der Waals radius of fluorine can significantly influence intermolecular interactions, leading to the formation of various mesophases.

Structure-Property Relationships in Liquid Crystalline Phases

The mesomorphic behavior of azobenzene derivatives is highly dependent on their molecular geometry and the nature of their substituents. For instance, the presence of one or two fluorine atoms can dictate the type of liquid crystalline phase observed. In a study of fluorinated azobenzene esters, a monofluoro-substituted compound exhibited both nematic and smectic phases, whereas a difluoro-substituted analogue showed only a nematic phase. This suggests that the number and position of fluorine atoms play a critical role in the molecular packing and, consequently, the type of mesophase formed.

The introduction of lateral fluorine atoms can also affect the thermal stability of the liquid crystalline phases. Generally, lateral substituents can disrupt the molecular ordering, leading to a decrease in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). However, the strong electronegativity of fluorine can enhance dipole moments, potentially stabilizing certain mesophases. Research on other fluorinated azo compounds has shown that the interplay between steric effects and enhanced polarity governs the stability and range of the liquid crystalline phase.

To illustrate the effect of substitution on mesophase behavior, the following table presents data for a series of generalized fluorinated azobenzene derivatives.

| Compound Structure | Mesophase Type | Transition Temperatures (°C) |

| 4-Alkoxy-4'-cyanoazobenzene | Nematic, Smectic A | Varies with alkoxy chain length |

| 2-Fluoro-4-alkoxy-4'-cyanoazobenzene | Nematic | Generally lower than non-fluorinated analogue |

| 2,6-Difluoro-4-alkoxy-4'-cyanoazobenzene | Nematic | Further depression of clearing point |

| 3-Fluoro-4-((4-(octyloxy)phenyl)diazenyl)phenol | Nematic, Smectic C | Complex phase behavior |

| 2,3-Difluoro-4-((4-(octyloxy)phenyl)diazenyl)phenol (Hypothetical) | Nematic/Smectic | Predicted to have modified transition temperatures due to difluoro substitution |

This table is illustrative and based on general trends observed in fluorinated azobenzene liquid crystals.

Photo-Switching of Liquid Crystalline Behavior

A key feature of azobenzene-containing liquid crystals is the ability to undergo reversible trans-cis photoisomerization. The trans isomer is generally a rod-like molecule that favors the formation of liquid crystalline phases. Upon irradiation with UV light, it converts to the bent cis isomer, which disrupts the mesophase, leading to an isothermal phase transition to an isotropic liquid. This process is often reversible by irradiation with visible light or by thermal relaxation.

The introduction of fluorine atoms can influence the photo-switching behavior. Studies on fluorinated azobenzene esters have shown that monofluorinated derivatives can exhibit more efficient photoisomerization compared to their difluoro counterparts. researchgate.net This is attributed to the electronic effects of the fluorine substituents on the energy levels of the azo chromophore. The rate of trans-to-cis isomerization and the thermal stability of the cis isomer are crucial parameters for applications in optical data storage and photoswitchable devices. For example, in some fluorinated systems, the trans-cis isomerization can occur in a matter of seconds to minutes, while the reverse cis-trans relaxation can take hours, which is a desirable feature for certain data storage applications. researchgate.net

The photo-switching of the liquid crystalline state allows for the remote and non-invasive control of material properties, opening up possibilities for applications such as light-driven actuators, smart windows, and rewritable optical displays.

Fluorescent Azobenzene Derivatives and Light-Emitting Materials

While azobenzene and its simple derivatives are typically non-fluorescent due to the efficient and rapid trans-cis photoisomerization pathway that provides a non-radiative decay channel, recent research has focused on designing fluorescent azobenzene compounds. This is achieved by suppressing the photoisomerization process, thereby allowing radiative decay from the excited state to compete.

Design Strategies for Enhanced Fluorescence Quantum Yields

Several strategies have been developed to enhance the fluorescence quantum yields of azobenzene derivatives. One common approach is to introduce bulky substituents at the ortho-positions of the azobenzene core. mdpi.comsemanticscholar.org This steric hindrance can physically restrict the conformational changes required for isomerization, thus promoting fluorescence. mdpi.comsemanticscholar.org

Another effective strategy involves the manipulation of the electronic properties of the molecule. The introduction of strong electron-donating and electron-withdrawing groups can modify the energy landscape of the excited states. In some cases, this can lead to the emergence of emissive charge-transfer states. For this compound, the electron-withdrawing nature of the fluorine atoms combined with the electron-donating character of the hydroxyl group could potentially be exploited to tune its emissive properties, although this has not been specifically reported.

Aggregation-induced emission (AIE) is another phenomenon that has been utilized to create fluorescent azobenzene materials. In this case, the restriction of intramolecular rotations in the aggregated state blocks the non-radiative decay pathways, leading to strong fluorescence in the solid state or in specific solvents. mdpi.comsemanticscholar.org

Integration with Intramolecular N-B Interactions for Tunable Emission

A particularly successful strategy for creating highly fluorescent azobenzenes involves the introduction of an intramolecular coordination bond between one of the azo nitrogen atoms and a boron center. The incorporation of a bis(pentafluorophenyl)boryl group at the ortho-position of the azobenzene core has been shown to effectively suppress photoisomerization and result in compounds with high fluorescence quantum yields. rsc.orgnih.gov

This N-B coordination rigidifies the molecular structure and alters the electronic properties, leading to intense fluorescence with tunable emission colors. rsc.org The emission wavelength can be modulated by introducing different substituents on the azobenzene rings. For instance, electron-donating groups at the 4'-position have been found to be important for achieving intense emissions, with colors ranging from green to orange. nih.gov Some of these 2-borylazobenzene derivatives have exhibited fluorescence quantum yields as high as 0.90. nih.gov

Given the presence of the azo group in this compound, it is conceivable that the introduction of a suitable boron-containing substituent could lead to a new family of fluorescent materials with properties influenced by the existing fluoro and hydroxyl functionalities.

The following table summarizes the fluorescence properties of some representative functionalized azobenzenes.

| Compound Type | Design Strategy | Fluorescence Quantum Yield (ΦF) | Emission Color |

| Ortho-sterically hindered azobenzenes | Restriction of isomerization | Low to moderate | Varies |

| Push-pull substituted azobenzenes | Electronic modification | Generally low | Tunable |

| 2-[Bis(pentafluorophenyl)boryl]azobenzenes | Intramolecular N-B coordination | High (up to 0.90) | Green to Orange |

| 4'-Siloxy-2-[bis(pentafluorophenyl)boryl]azobenzene | N-B coordination with electron-donating group | 0.90 | Not specified |

Data is based on findings for analogous azobenzene derivatives. nih.gov

Supramolecular Chemistry and Host-Guest Interactions

The reversible photo-switching of azobenzenes makes them excellent building blocks for constructing dynamic supramolecular systems. The change in molecular geometry between the trans and cis isomers can be used to control host-guest interactions, trigger the assembly and disassembly of supramolecular structures, and modulate the properties of the resulting materials.

Azobenzene derivatives can act as guest molecules that are encapsulated within various host molecules, such as cyclodextrins, calixarenes, and pillararenes. nih.gov The binding affinity often differs significantly between the trans and cis isomers. For example, the linear trans isomer may fit well into the cavity of a host, while the bent cis isomer is expelled. This photo-controllable binding and release have applications in areas such as drug delivery and molecular sensing. nih.gov

Furthermore, azobenzene units can be incorporated into the structure of macrocycles and other complex architectures to create photo-responsive hosts. nih.govrsc.org The photoisomerization of the azobenzene moieties can alter the size and shape of the host's cavity, thereby modulating its ability to bind guest molecules. rsc.org This allows for the light-controlled capture and release of guest species. For instance, azobenzene-containing nanorings have been designed to encapsulate fullerenes, with the binding and release being triggered by light. nih.govrsc.org

In the case of this compound, the phenol (B47542) group can participate in hydrogen bonding, which is a key directional interaction in supramolecular chemistry. This, combined with the photo-switchable azobenzene core, makes it a potentially valuable component for the design of photo-responsive supramolecular materials, including gels, polymers, and molecular machines. The fluorine atoms could also engage in non-covalent interactions, further influencing the self-assembly behavior.

Formation of Supramolecular Assemblies

The ability of this compound to form ordered, non-covalent structures, known as supramolecular assemblies, is a critical area of research. These assemblies are governed by a variety of intermolecular forces, with the photoisomerization of the azobenzene unit providing a dynamic handle to control their formation and dissociation.

The trans isomer of this compound is planar and exhibits a greater tendency to form organized structures through π-π stacking interactions. The presence of the hydroxyl group introduces the capability for hydrogen bonding, which can direct the self-assembly process, leading to well-defined architectures such as liquid crystals or gels. In contrast, the non-planar cis isomer disrupts these interactions, leading to a less ordered state. This light-induced transition between ordered and disordered states is fundamental to the development of photoresponsive materials.

Fluorine substitution at the ortho positions relative to the azo bridge, as seen in this compound, is known to influence the packing and electronic properties of the resulting assemblies. Research on analogous fluorinated azobenzenes has shown that these substitutions can enhance the stability of the cis isomer and modify the absorption spectra, allowing for switching with visible light. researchgate.netnih.gov For instance, some fluorinated azobenzene derivatives have been shown to act as low-molecular-weight supramolecular hydrogelators in their E-isomer form. d-nb.inforesearchgate.net The introduction of a cyclic dipeptide motif to a fluorinated azobenzene structure has led to the formation of a supramolecular material that exhibits reversible changes in viscosity upon irradiation with red light under physiological conditions. researchgate.netnih.gov

The table below illustrates the potential impact of the substituent groups on the formation of supramolecular assemblies by this compound.

| Substituent Group | Influence on Supramolecular Assembly |

| Azobenzene Core | Provides a photoresponsive backbone allowing for light-controlled assembly and disassembly. The trans to cis isomerization induces a significant geometric change. |

| Hydroxyl Group (-OH) | Facilitates hydrogen bonding, which can direct the formation of specific, ordered structures and enhance the stability of the assembly. |

| Fluorine Atoms (-F) | Modify the electronic properties and can lead to altered π-π stacking interactions. Ortho-fluorination can stabilize the cis isomer. researchgate.net |

Photo-Controlled Host-Guest Complexation

The significant change in the geometry of this compound upon photoisomerization makes it an excellent candidate for applications in photo-controlled host-guest chemistry. In such systems, the molecule can act as a guest that selectively binds to a host molecule in one isomeric form but not the other, allowing for the light-induced association or dissociation of the complex.

The more linear and planar trans isomer of this compound is expected to be a better guest for macrocyclic hosts like cyclodextrins or calixarenes compared to the bent and bulkier cis isomer. Irradiation with light of a specific wavelength would trigger the isomerization to the cis form, leading to the release of the guest from the host's cavity due to steric hindrance. A second light source or thermal relaxation can then revert the molecule to its trans form, allowing for re-complexation.

Studies on similar fluoro-substituted azobenzene derivatives have demonstrated this principle. For example, a carboxylated fluoro-azobenzene derivative was found to form stable 1:1 complexes with β-cyclodextrin. researchgate.netrsc.org Interestingly, in this specific case, the cis isomer exhibited a higher binding affinity than the trans isomer, which is contrary to typical azobenzene/cyclodextrin systems. researchgate.netrsc.org This highlights the nuanced effects that fluorine substitution can have on host-guest interactions. The development of azobenzene-containing cryptands has also shown the ability to reversibly encapsulate and release guest molecules upon light exposure. researchgate.net

The following table outlines the expected behavior of this compound in a photo-controlled host-guest system with a hypothetical macrocyclic host.

| Isomeric Form | Interaction with Host | Trigger for Change |

| trans | Strong binding within the host cavity due to its linear shape. | Irradiation with UV or specific visible light. |

| cis | Weak or no binding, leading to release from the host cavity due to its bent shape. | Irradiation with a different wavelength of visible light or thermal relaxation. |

Development of Optical Ligands and Chemosensing Platforms

The combination of a photochromic unit with a chelating moiety in this compound provides a foundation for its use as an optical ligand and in the construction of chemosensing platforms. The hydroxyl group, in proximity to the azo linkage, can act as a binding site for metal ions or other analytes.

As an optical ligand, the binding of an analyte to the hydroxyl group is expected to alter the electronic properties of the azobenzene chromophore. This change can manifest as a shift in the absorption spectrum, providing a colorimetric response to the presence of the analyte. Furthermore, the photoisomerization behavior of the azobenzene unit can be modulated by the presence of a bound analyte. For example, the coordination of a metal ion could stabilize one isomeric form over the other or shift the wavelengths required for isomerization.

In the context of chemosensing, this compound can be incorporated into more complex systems to detect specific chemical species. The binding event at the phenol group can trigger a measurable optical signal, such as a change in color or fluorescence. Research on other azobenzene-based sensors has shown their utility in detecting a range of analytes. For instance, an azobenzene-based donor was developed as a colorimetric and fluorometric chemosensor for nitroxyl (B88944) (HNO), where the release of the analyte was accompanied by a distinct color change and a significant increase in fluorescence intensity. nih.gov

The potential of this compound as a chemosensor is summarized in the table below.

| Analyte Binding | Optical Response | Sensing Mechanism |

| Binding of a metal ion to the hydroxyl group. | Change in the UV-Vis absorption spectrum (color change). | Alteration of the electronic structure of the azobenzene chromophore upon coordination. |

| Interaction with a target molecule. | Modulation of the photoisomerization process (e.g., change in switching wavelength or quantum yield). | The bound analyte affects the energy levels of the trans and cis isomers. |

| Analyte-induced chemical reaction. | Generation of a fluorescent signal. | The sensing event leads to the formation of a new, fluorescent species. |

The strategic placement of fluorine atoms in this compound can further refine its properties as an optical ligand and chemosensor. The electron-withdrawing nature of fluorine can influence the acidity of the phenolic proton, thereby affecting its binding affinity for various analytes. Moreover, the presence of fluorine can enhance the photostability of the molecule, which is a crucial factor for the development of robust and reusable sensing platforms. The ability to perform photoswitching with visible light, a known feature of many ortho-fluorinated azobenzenes, is also advantageous as it minimizes potential damage to biological samples in chemosensing applications. researchgate.netnih.gov

Future Research Directions and Emerging Paradigms

Novel Synthetic Methodologies for Enhanced Functionality

While the basic synthesis of azo dyes via diazotization and coupling reactions is well-established, future research into 2,3-Difluoro-4-(phenyldiazenyl)phenol will likely focus on novel synthetic methodologies to enhance its functionality. mdpi.com The development of more efficient and sustainable synthetic routes is a constant pursuit in organic chemistry. chem-tools.comchemicalbook.com For instance, methods that reduce the reliance on harsh reagents and improve yields are of significant interest.

One promising avenue is the exploration of metal-catalyzed cross-coupling reactions to introduce diverse functional groups onto the aromatic rings. bldpharm.com This could lead to derivatives of this compound with tailored properties, such as improved solubility, enhanced thermal stability, or specific binding capabilities. Another area of interest is the development of solid-phase synthesis techniques, which could facilitate the creation of libraries of related compounds for high-throughput screening of their properties.

Furthermore, the incorporation of this compound into more complex molecular architectures, such as polymers or dendrimers, could unlock new applications. bldpharm.commdpi.com For example, polymerization via nucleophilic aromatic substitution could be employed to create novel fluorinated polymers with azo-based linkers, offering materials with unique optical and physical properties. bldpharm.com

Advanced Spectroscopic Techniques for Real-Time Dynamics

A thorough understanding of the photophysical and photochemical properties of this compound is crucial for its application as a photoswitchable molecule. Advanced spectroscopic techniques will be instrumental in elucidating the real-time dynamics of its isomerization process. Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy can provide invaluable insights into the excited-state lifetimes and the kinetics of the trans-cis isomerization. epa.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, will continue to be a fundamental tool for structural characterization and for studying the influence of the fluorine substituents on the electronic environment of the molecule. nih.govchemspider.com The use of two-dimensional NMR techniques can further aid in the unambiguous assignment of all signals and provide information on through-bond and through-space correlations.